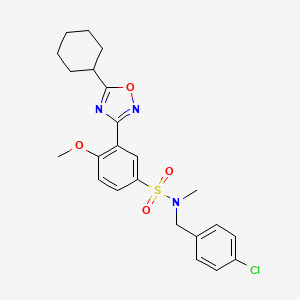
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a crucial role in neuroinflammation, apoptosis, and oxidative stress. DPA-714 has been studied extensively for its ability to modulate TSPO and its potential therapeutic applications.
作用机制
DPA-714 acts as a selective ligand for TSPO in the brain. TSPO is a mitochondrial protein that plays a crucial role in neuroinflammation, apoptosis, and oxidative stress. DPA-714 binds to TSPO and modulates its activity, leading to a reduction in neuroinflammation and oxidative stress. This mechanism of action has been studied extensively in various neurological disorders.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including the modulation of TSPO activity, reduction in neuroinflammation, and oxidative stress. It has also been shown to have potential therapeutic applications in various neurological disorders, oncology, and immunology.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments, including its ability to selectively bind to TSPO and modulate its activity. It is also a well-characterized compound with a known mechanism of action. However, one limitation of DPA-714 is its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for the study of DPA-714, including:
1. Further studies on the potential therapeutic applications of DPA-714 in various neurological disorders, oncology, and immunology.
2. Development of new imaging techniques using DPA-714 for the diagnosis and monitoring of neurological disorders, oncology, and immunology.
3. Further studies on the mechanism of action of DPA-714 and its interactions with TSPO.
4. Development of new compounds based on the structure of DPA-714 with improved pharmacological properties.
5. Studies on the safety and toxicity of DPA-714 in animal models and humans.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It acts as a selective ligand for TSPO in the brain and has been studied extensively for its ability to modulate TSPO and its potential therapeutic applications. Further studies on DPA-714 and its derivatives are needed to fully understand their potential applications in various fields.
合成方法
The synthesis of DPA-714 involves several steps, starting with the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroacetate to form 3-(3,4-dimethoxyphenyl)-1-ethyl-1,2,4-oxadiazol-5(4H)-one. This intermediate is then reacted with pivaloyl chloride to form the final product, N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide. The synthesis of DPA-714 is a complex process that requires expertise in organic chemistry.
科学研究应用
DPA-714 has been extensively studied for its potential applications in various fields, including neurology, oncology, and immunology. In neurology, DPA-714 has been used as a diagnostic tool for imaging neuroinflammation in various neurological disorders such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has also been studied for its potential therapeutic applications in these disorders.
In oncology, DPA-714 has been studied for its ability to modulate TSPO in cancer cells and its potential use as a diagnostic tool for imaging tumor inflammation. It has also been studied for its potential therapeutic applications in cancer treatment.
In immunology, DPA-714 has been studied for its ability to modulate the immune response and its potential use as a therapeutic agent in autoimmune diseases.
属性
IUPAC Name |
N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(18-16(21)17(2,3)4)15-19-14(20-24-15)11-7-8-12(22-5)13(9-11)23-6/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHAUEBZDOPOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

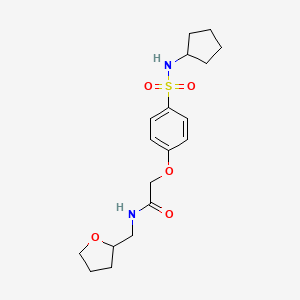

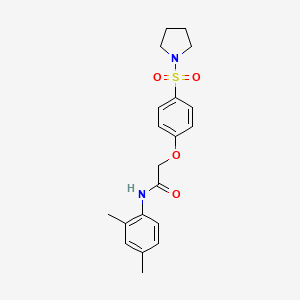
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)

![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)
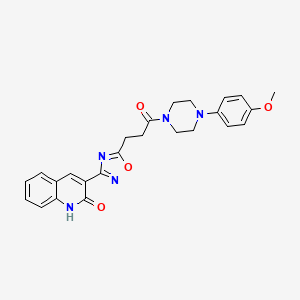
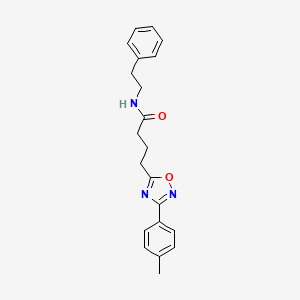
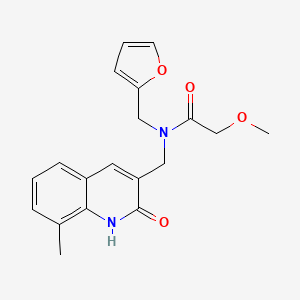
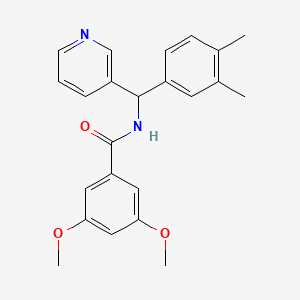
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7704980.png)
